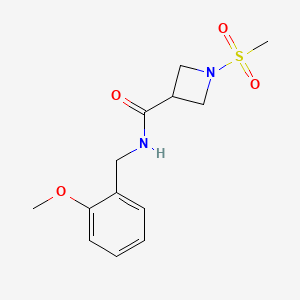

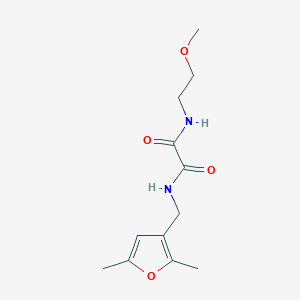

2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

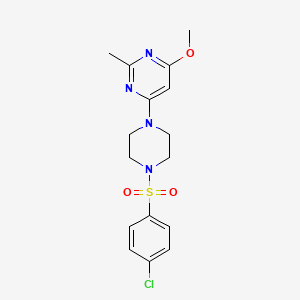

2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N4 and its molecular weight is 261.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multi-component Synthesis of Poly-substituted 2-(Pyridin-2-yl)imidazoles : Wu et al. (2010) developed a highly efficient multi-component protocol for synthesizing various poly-substituted 2-(pyridin-2-yl)imidazoles. This synthesis involves 2-cyanopyridine, aromatic aldehydes, and NH(4)OAc/primary amine, demonstrating the compound's utility in constructing complex molecular architectures (Wu et al., 2010).

Catalytic Efficiency in N-Monoalkylation of Amines with Alcohols : Yang et al. (2017) explored a ruthenium(II) complex, which showed high efficiency in C–N bond formation between amines and alcohols. This method is significant for selectively generating monoalkylated amines without forming tertiary amines (Yang et al., 2017).

Transition-Metal-Free Synthesis of Imidazo[1,2-a]pyridines : Cao et al. (2014) developed a novel method for constructing imidazo[1,2-a]pyridines, highlighting an approach for forming C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols, demonstrating the versatility of the compound in creating heterocyclic structures (Cao et al., 2014).

Synthesis of Fused Imidazole Bicyclic Acetic Esters : Veltri et al. (2020) discussed a multicomponent catalytic approach to synthesize fused imidazole bicyclic acetic esters. The process, involving cyclization and alkoxycarbonylation, underscores the compound's role in producing biologically active principles (Veltri et al., 2020).

Copper(II) Complexes for DNA Binding and Cytotoxicity : Kumar et al. (2012) synthesized Cu(II) complexes with tridentate ligands, including 2-(pyridin-2-yl)-1H-imidazol-4-yl derivatives. These complexes demonstrated good DNA binding propensity and showed potential as low-toxicity options for cancer treatment (Kumar et al., 2012).

Mechanism of Action

Target of Action

A structurally similar compound, 2-pyridylethylamine, is known to act as a histamine agonist selective for the h1 subtype .

Mode of Action

If it shares similarities with 2-Pyridylethylamine, it may interact with histamine receptors, specifically the H1 subtype .

Biochemical Pathways

Histamine agonists like 2-pyridylethylamine can influence various biochemical pathways related to immune response and inflammation .

Result of Action

Histamine agonists like 2-pyridylethylamine can have various effects at the cellular level, including vasodilation, bronchoconstriction, smooth muscle contraction, and increased vascular permeability .

Biochemical Analysis

Biochemical Properties

2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including histamine receptors, where it acts as an agonist. The interaction with histamine H1 receptors is particularly noteworthy, as it influences various physiological processes such as inflammation and immune response . Additionally, this compound has been shown to bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly those involving histamine receptors. It has been observed to affect gene expression by activating transcription factors that regulate inflammatory responses . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to histamine H1 receptors, leading to their activation and subsequent signal transduction . This activation triggers a cascade of intracellular events, including the release of secondary messengers such as cyclic AMP (cAMP) and calcium ions, which further propagate the signal. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of histamine receptors, resulting in chronic inflammatory responses in vitro. In vivo studies have also demonstrated that the compound’s effects on cellular function can persist over extended periods, highlighting its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively modulates histamine receptor activity without causing significant adverse effects . At higher doses, it can induce toxic effects, including histamine-induced bronchoconstriction and cardiovascular disturbances. These threshold effects underscore the importance of careful dosage optimization in therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to histamine metabolism . It interacts with enzymes such as histidine decarboxylase, which catalyzes the conversion of histidine to histamine. This interaction can influence the overall metabolic flux and levels of histamine and related metabolites within the cell. Additionally, the compound’s effects on metabolic enzymes can lead to alterations in energy production and utilization, impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution within tissues is influenced by factors such as blood flow and tissue permeability, which can affect the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is known to localize to the cytoplasm and nucleus, where it interacts with histamine receptors and other biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments, thereby modulating its activity. The presence of targeting signals within the compound’s structure also plays a role in directing it to specific organelles, ensuring its proper localization and function.

Properties

IUPAC Name |

2-(2-pyridin-2-yl-1H-imidazol-5-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-5-4-8-7-13-10(14-8)9-3-1-2-6-12-9;;/h1-3,6-7H,4-5,11H2,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEGBYFFUXMMIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(N2)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2596804.png)

![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2596811.png)

![1-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-(3-methylbutyl)cyclopropanecarboxamide](/img/structure/B2596812.png)

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2596817.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596818.png)

![Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2596820.png)